molecular formula C16H15N5O2 B2522776 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide CAS No. 384824-94-6

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide

Cat. No. B2522776
CAS RN: 384824-94-6
M. Wt: 309.329
InChI Key: FHUSVXGFJDUOBE-GZTJUZNOSA-N
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Description

The compound 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide is a hydrazone derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with hydrazone linkages have been synthesized and evaluated for their biological properties, such as antitumor and antibacterial activities.

Synthesis Analysis

Hydrazone compounds are typically synthesized through the reaction of hydrazides with aldehydes or ketones. The papers provided describe the synthesis of related hydrazone derivatives. For instance, the synthesis of acetylhydrazone derivatives containing benzimidazole moieties was achieved by reacting phenylthiomethyl-benzimidazole with different aldehydes . Similarly, hydrazone compounds with antibacterial activities were synthesized by reacting salicylaldehyde derivatives with benzohydrazides . These methods could potentially be applied to synthesize the compound of interest by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is characterized by the presence of a hydrazone linkage (-NHN=CH-), which is crucial for their biological activity. The papers do not provide direct information on the molecular structure of 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide, but they do discuss the crystal structures of similar compounds, which were determined using X-ray diffraction . These structural analyses provide insights into the geometry and conformation of the hydrazone linkage, which can influence the compound's interaction with biological targets.

Chemical Reactions Analysis

Hydrazone compounds can undergo various chemical reactions, primarily based on the reactivity of the hydrazone linkage. They can participate in nucleophilic addition reactions, tautomerize between the hydrazone and azo forms, and in some cases, they can also undergo hydrolysis to regenerate the original aldehyde or ketone and hydrazide. The provided papers do not detail the chemical reactions of the specific compound , but the reactivity of the hydrazone group in the related compounds suggests potential pathways for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the hydrazone linkage. The papers provided do not discuss the specific properties of 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide, but they do mention the characterization of related compounds using techniques like infrared and UV-vis spectroscopy, which are indicative of the functional groups present and can be correlated with their chemical behavior .

Scientific Research Applications

Synthetic Utility and Chemical Reactions

Benzotriazole derivatives, including structures similar to 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide, are known for their synthetic versatility in organic chemistry. These compounds facilitate various nucleophilic substitutions, making them valuable in synthesizing macrocyclic polyaminals and other complex organic molecules. For example, benzotriazole derivatives have been synthesized by reacting ethane-1,2-diamine and propane-1,3-diamine with benzotriazole and formaldehyde, showcasing their role in producing structurally diverse compounds (Rivera et al., 2004).

Antimicrobial Properties

Compounds structurally related to 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3-hydroxybenzylidene)propanohydrazide have demonstrated significant biological activities. For instance, a series of nitrobenzyloxybenzotriazoles, derived from benzotriazoles, showed high antimycobacterial activity against Mycobacterium strains, comparable to that of isoniazid, a well-known antibiotic (Augustynowicz-Kopeć et al., 2008).

Environmental Applications

Benzotriazole derivatives are also noted for their environmental applications, particularly as UV filters and corrosion inhibitors. Their widespread use in cosmetics, skin creams, and industrial applications underscores their chemical stability and protective properties. Moreover, these compounds have been studied for their occurrence and impact in environmental samples, such as sediments and sewage sludge, highlighting the need to understand their environmental fate and effects (Zhang et al., 2011).

Material Science Applications

In material science, benzotriazole derivatives have been explored for their potential in creating novel materials. For instance, hexahydropyrimidines and tetrahydroquinazolines have been synthesized using benzotriazole-based reactions, showcasing the compound's utility in developing new materials with potential applications in various fields (Katritzky et al., 2002).

properties

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-13-5-3-4-12(10-13)11-17-19-16(23)8-9-21-15-7-2-1-6-14(15)18-20-21/h1-7,10-11,22H,8-9H2,(H,19,23)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUSVXGFJDUOBE-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

384824-94-6
Record name 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(3-HYDROXYBENZYLIDENE)PROPANOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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